molecular formula C9H14F2N2O B12855515 2,2-Difluoro-1-(piperazin-1-yl)pent-4-en-1-one CAS No. 191351-84-5

2,2-Difluoro-1-(piperazin-1-yl)pent-4-en-1-one

Cat. No.: B12855515
CAS No.: 191351-84-5
M. Wt: 204.22 g/mol
InChI Key: XYBHPGWSZHRLSI-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One is a fluorinated organic compound characterized by the presence of both difluoro and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One typically involves the reaction of a difluoroalkyl halide with a piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like acetonitrile and a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of 2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroalkyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of difluoro ketones or carboxylic acids.

    Reduction: Formation of difluoro alcohols.

    Substitution: Formation of various substituted piperazinyl derivatives.

Scientific Research Applications

2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The piperazinyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One is unique due to its specific combination of difluoro and piperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

CAS No.

191351-84-5

Molecular Formula

C9H14F2N2O

Molecular Weight

204.22 g/mol

IUPAC Name

2,2-difluoro-1-piperazin-1-ylpent-4-en-1-one

InChI

InChI=1S/C9H14F2N2O/c1-2-3-9(10,11)8(14)13-6-4-12-5-7-13/h2,12H,1,3-7H2

InChI Key

XYBHPGWSZHRLSI-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)N1CCNCC1)(F)F

Origin of Product

United States

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